2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid
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Overview
Description
2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid is a chemical compound characterized by the presence of an amino group and a dichlorothiophene moiety attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid typically involves the reaction of 2,5-dichlorothiophene with glycine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichlorothiophene moiety to a thiophene ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various amino acid derivatives .
Scientific Research Applications
2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorothiophene moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid
- 2-(2,5-Dichlorothiophen-3-yl)acetic acid
- 2-[2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid
Comparison: Compared to similar compounds, 2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. For instance, the presence of the amino group and the dichlorothiophene moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H5Cl2NO2S |
---|---|
Molecular Weight |
226.08 g/mol |
IUPAC Name |
2-amino-2-(2,5-dichlorothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-3-1-2(5(8)12-3)4(9)6(10)11/h1,4H,9H2,(H,10,11) |
InChI Key |
QTMBSLGXUZVVCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(C(=O)O)N)Cl)Cl |
Origin of Product |
United States |
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